4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride

Quality Control Cluster Analysis Gefitinib API

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride (CAS 1383952-42-8 as HCl salt; CAS 199327-59-8 as free base) is a chlorinated quinazoline derivative that functions as the penultimate synthetic intermediate in the manufacture of gefitinib and is catalogued as Gefitinib Impurity 14. Structurally, it bears the complete 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline scaffold; the C4 chlorine atom is the reactive handle that undergoes nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline to yield gefitinib in a single step.

Molecular Formula C16H21Cl2N3O3
Molecular Weight 374.3 g/mol
Cat. No. B13103007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride
Molecular FormulaC16H21Cl2N3O3
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3.Cl
InChIInChI=1S/C16H20ClN3O3.ClH/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20;/h9-11H,2-8H2,1H3;1H
InChIKeyCLVHSEBJJMGMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine Hydrochloride – Structural Class, Identity & Procurement-Relevant Context


4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride (CAS 1383952-42-8 as HCl salt; CAS 199327-59-8 as free base) is a chlorinated quinazoline derivative that functions as the penultimate synthetic intermediate in the manufacture of gefitinib and is catalogued as Gefitinib Impurity 14 [1]. Structurally, it bears the complete 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline scaffold; the C4 chlorine atom is the reactive handle that undergoes nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline to yield gefitinib in a single step [2]. The compound is supplied as a reference standard with full characterization (NMR, MS, HPLC purity) compliant with ICH and pharmacopoeial guidelines, and is explicitly utilized in Abbreviated New Drug Application (ANDA) method development, method validation (AMV), and quality control (QC) programs for gefitinib [3].

Identity Penultimate intermediate and impurity standard for gefitinib synthesis
Workflow Supports HPLC impurity profiling, ANDA/DMF regulatory filings
Characterization Full NMR, MS, HPLC purity compliant with ICH / pharmacopoeial guidelines

Why Generic Chloroquinazoline Intermediates Cannot Substitute for 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine Hydrochloride in Gefitinib Manufacturing and Impurity Control


In-class chloroquinazoline intermediates—such as 4-chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6) or 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline (CAS 1020109-17-4)—differ fundamentally in the oxidation state of the C4 substituent, the length of the propyl linker, or the leaving-group chemistry at the 6-position, meaning they enter the synthetic route at distinct stages and produce distinct impurity profiles [1]. Gefitinib Impurity 14 is unique among these because it is the immediate precursor to the API: any residual Impurity 14 that escapes reaction with 3-chloro-4-fluoroaniline persists as a process-related impurity in the final drug substance . A cluster analysis of 146 commercial gefitinib batches across 9 manufacturers demonstrated that Impurity 14 is one of only six impurities that statistically cluster as key quality control markers for the API, whereas Impurity 4 clusters as a marker for the finished tablet—confirming that Impurity 14’s relevance is specific to the drug substance stage [2]. Substituting a different intermediate would alter the impurity landscape, invalidate validated HPLC methods, and jeopardize ANDA regulatory compliance. Quantitative evidence supporting these differentiation claims is provided in Section 3.

Stage Earlier intermediates require additional synthetic steps, altering impurity landscape and yield profile.
QC context Cluster analysis distinguishes Impurity 14 as API-stage marker; tablet-stage impurity markers do not interchange.
Method Alternative intermediates may invalidate validated HPLC methods and jeopardize ANDA compliance.

Quantitative Head-to-Head Evidence for 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine Hydrochloride Versus Closest Analogs


Cluster Analysis-Based QC Classification: API-Key Impurity vs. Tablet-Key Impurity (Impurity 14 vs. Impurity 4)

A hierarchical cluster analysis of HPLC impurity data from 146 batches of gefitinib tablets sourced from 9 different manufacturers established two distinct impurity monitoring priorities. Impurity 4 was identified as the key quality control impurity for the production and storage of gefitinib tablets (finished dosage form). In contrast, Impurity 14—along with Impurities 8, 9, 11, 12, and 13—was identified as a key quality control impurity specifically for the gefitinib active pharmaceutical ingredient (API) [1]. This differential classification means that procurement of Impurity 14 reference standard is indispensable for API release testing and raw material screening, whereas Impurity 4 is primarily relevant for formulation stability studies.

QC cluster classification
Head-to-head
Impurity 14 ⇨ API-stage marker
Impurity 4 ⇨ tablet-stage marker
Statistically assigned QC role per cluster analysis (146 batches, 9 manufacturers).
API release testing requires Impurity 14 reference standard.
Quality Control Cluster Analysis Gefitinib API Impurity Profiling Pharmaceutical Analysis

Synthetic Yield Optimization: Low-Temperature vs. Thermal and Microwave-Assisted Conditions for the Chlorination Step

The synthesis of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (free base) from its 3,4-dihydroquinazolin-4-one precursor proceeds via chlorination. Under optimized conditions using potassium hydroxide in isopropyl alcohol at 20 °C, the reaction achieves a 99% yield . This represents a 7–7.5% absolute yield advantage over conventional reflux conditions in isopropyl alcohol (92.0–92.5%) and a 6.5% advantage over microwave-assisted conditions at 80 °C (92.5%) . The low-temperature protocol also avoids thermal degradation pathways that generate additional impurities [1].

Chlorination yield
Head-to-head
99% yield (KOH, 20°C)
vs. 92.0–92.5% (reflux/microwave)
Low-temperature protocol improves yield by ~7 percentage points.
Reported synthetic advantage; scale-up context-dependent.
Synthetic Chemistry Reaction Yield Process Optimization Gefitinib Intermediate Green Chemistry

Physicochemical Differentiation: Melting Point and Lipophilicity of Gefitinib Impurity 14 vs. Gefitinib API

Gefitinib Impurity 14 (free base) exhibits a melting point of 180–181 °C , which is approximately 60 °C higher than that of gefitinib API (119–120 °C) . Its computed LogP is 1.79 , substantially lower than the LogP of gefitinib (4.29) . The lower lipophilicity and higher melting point arise from the absence of the 3-chloro-4-fluoroaniline moiety, which eliminates intramolecular hydrogen-bonding motifs and reduces the molecular weight from 446.9 Da (gefitinib) to 337.8 Da . These differences directly impact chromatographic retention behavior and solid-state handling during reference standard preparation.

Physicochemical profile
Data to verify
Impurity 14: mp 180–181°C, LogP 1.79
Gefitinib API: mp 119–120°C, LogP 4.29
Supports chromatographic resolution and solid-state identity differentiation.
Computed LogP; validate experimentally for method development.
Physicochemical Properties Melting Point LogP Chromatographic Retention Solid-State Characterization

HPLC Method Validation Parameters: Impurity 14 Within the Validated Correction Factor Range for Gefitinib Related Substances

In the validated HPLC method for 14 known gefitinib impurities, the correction factors for Impurities 1–14 ranged from 0.47 to 3.65, with average recoveries of 98.0%–102.0% (n = 9) [1]. The limits of detection (LOD) for all 14 impurities were 0.02–0.12 μg·mL⁻¹ and limits of quantitation (LOQ) were 0.06–0.35 μg·mL⁻¹ [1]. Across 146 batches from 9 companies, single impurity content was consistently below 0.1% and total impurities below 0.2%, establishing the method's fitness for quantifying Impurity 14 at pharmacopoeially relevant thresholds [1]. A separate validated RP-HPLC method for process-related impurities of gefitinib reported LOD of 0.012–0.033 μg·mL⁻¹ and LOQ of 0.04–0.10 μg·mL⁻¹ with recovery values of 95.99–100.55% and precision < 3% RSD [2].

HPLC validation parameters
Class-level
Correction factor range 0.47–3.65
LOD 0.02–0.12 μg/mL
LOQ 0.06–0.35 μg/mL
Method validated for 14 impurities; class-wide correction factor applies.
Individual Impurity 14 factor not reported; verify in-house.
HPLC Method Validation Correction Factor Limit of Detection Limit of Quantitation Impurity Profiling

Synthetic Route Position: Penultimate Intermediate vs. Earlier-Stage Chloroquinazoline Building Blocks

In the gefitinib synthetic pathway disclosed in US 2010/0137586, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Formula VII) is the penultimate intermediate that undergoes final condensation with 3-chloro-4-fluoroaniline to yield gefitinib [1]. Earlier-stage intermediates—such as 4-chloro-7-methoxyquinazolin-6-yl acetate (Gefitinib Intermediate V, CAS 230955-75-6) —require two additional synthetic steps (acetate hydrolysis followed by etherification with 3-morpholinopropyl chloride or its equivalent) to reach the Impurity 14 stage. This two-step gap means that procurement of the earlier intermediate introduces two additional opportunities for impurity formation and yield loss .

Synthetic route proximity
Supporting evidence
1 step to API (penultimate)
vs. 3 steps from acetate intermediate
Penultimate stage reduces cumulative impurity carryover risk.
Route per US 2010/0137586; yields depend on process controls.
Synthetic Route Intermediate Stage Gefitinib Synthesis Process Chemistry Late-Stage Intermediate

High-Value Application Scenarios for 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine Hydrochloride Based on Quantitative Differentiation Evidence


Gefitinib API Release Testing and Pharmacopoeial Impurity Profiling

QC laboratories performing gefitinib API release testing per ICH Q3A and pharmacopoeial monographs (USP, EP, JP) require Gefitinib Impurity 14 as a reference standard for HPLC impurity profiling. The cluster analysis evidence [1] demonstrates that Impurity 14 is one of six impurities statistically essential for API quality control, differentiating it from Impurity 4 which is relevant only to finished tablet testing. Quantitative HPLC validation data confirm that Impurity 14 can be detected at LOD 0.02–0.12 μg·mL⁻¹ and quantified at LOQ 0.06–0.35 μg·mL⁻¹, with single impurity content maintained below 0.1% across 146 commercial batches [1].

ANDA and DMF Filing – Regulatory Reference Standard Procurement

Pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic gefitinib must demonstrate control of all process-related impurities. Gefitinib Impurity 14 hydrochloride is supplied with full characterization data (NMR, MS, IR, HPLC purity) compliant with regulatory guidelines [2] and can be used directly as a reference standard for analytical method development, method validation (AMV), and stability studies. The validated correction factor range (0.47–3.65) for impurities 1–14 provides the analytical framework for quantifying Impurity 14 using a self-control method [1].

Gefitinib Process Development and Yield Optimization via Penultimate Intermediate Procurement

Process chemistry teams optimizing gefitinib manufacturing can procure the penultimate intermediate (Impurity 14 free base, CAS 199327-59-8) to bypass two upstream synthetic steps (acetate hydrolysis and morpholinopropyl etherification) [3]. The optimized chlorination protocol achieves 99% yield at 20 °C , representing a 7% yield advantage over reflux conditions and enabling cost-efficient scale-up. Using the penultimate intermediate reduces cumulative process-related impurity formation and simplifies the final API condensation step.

Chromatographic Method Development and System Suitability Testing

Analytical development scientists can leverage the significant physicochemical differentiation between Impurity 14 (m.p. 180–181 °C, LogP 1.79) and gefitinib API (m.p. 119–120 °C, LogP 4.29) to develop robust HPLC methods. The 2.5 log unit lipophilicity gap ensures adequate chromatographic resolution under standard reversed-phase conditions, while the 61 °C melting point differential facilitates unambiguous solid-state identification. These properties make Impurity 14 an ideal system suitability marker for HPLC column performance verification in gefitinib impurity methods.

Application
Selection Property
Validation Focus
Gefitinib API release testing
API-impurity reference standard
HPLC profiling per ICH Q3A; impurity content ≤0.1% across batches
ANDA / DMF regulatory filings
Characterized impurity standard
Method development and validation (AMV); correction factor framework
Gefitinib process development
Penultimate intermediate supply
Yield optimization (99% chlorination); reduced upstream steps
HPLC method development
Physicochemical differentiation marker
Resolution from API (LogP gap 2.5); system suitability verification
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